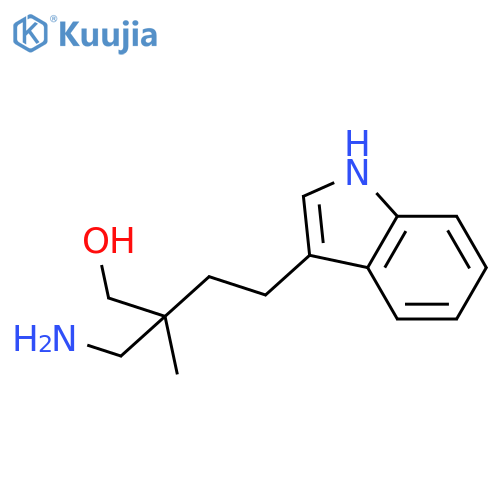Cas no 2228529-13-1 (2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol)

2228529-13-1 structure
商品名:2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
- EN300-1790998
- 2228529-13-1
-
- インチ: 1S/C14H20N2O/c1-14(9-15,10-17)7-6-11-8-16-13-5-3-2-4-12(11)13/h2-5,8,16-17H,6-7,9-10,15H2,1H3
- InChIKey: RJBSCXDGNMTECT-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(CN)CCC1=CNC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 232.157563266g/mol
- どういたいしつりょう: 232.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1790998-0.1g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 0.1g |
$1068.0 | 2023-09-19 | ||
| Enamine | EN300-1790998-5.0g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 5g |
$3520.0 | 2023-05-24 | ||
| Enamine | EN300-1790998-2.5g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 2.5g |
$2379.0 | 2023-09-19 | ||
| Enamine | EN300-1790998-1.0g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 1g |
$1214.0 | 2023-05-24 | ||
| Enamine | EN300-1790998-0.05g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 0.05g |
$1020.0 | 2023-09-19 | ||
| Enamine | EN300-1790998-0.5g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 0.5g |
$1165.0 | 2023-09-19 | ||
| Enamine | EN300-1790998-5g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 5g |
$3520.0 | 2023-09-19 | ||
| Enamine | EN300-1790998-10.0g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 10g |
$5221.0 | 2023-05-24 | ||
| Enamine | EN300-1790998-0.25g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 0.25g |
$1117.0 | 2023-09-19 | ||
| Enamine | EN300-1790998-10g |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol |
2228529-13-1 | 10g |
$5221.0 | 2023-09-19 |
2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
2228529-13-1 (2-(aminomethyl)-4-(1H-indol-3-yl)-2-methylbutan-1-ol) 関連製品
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
